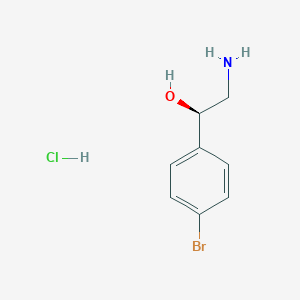
(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride” is a crystalline powder. It has a CAS Number of 1916569-82-8 and a molecular weight of 252.54 . The IUPAC name for this compound is (2R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The molecular formula of “(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride” is C8H11BrClNO . The InChI code is 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 .Physical And Chemical Properties Analysis
“(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride” is a solid at room temperature . It has a molecular weight of 252.53 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 250.97125 g/mol . The topological polar surface area is 46.2 Ų .Applications De Recherche Scientifique
Enantioselective Synthesis
One application involves the resolution of related compounds through lipase-catalyzed reactions, demonstrating its importance in the synthesis of new adrenergic agents. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol via enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation has shown good enantioselectivity, particularly through hydrolysis, highlighting its role as an intermediate in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Metabolic Pathway Studies
Research into the in vivo metabolism of related phenethylamines in rats has identified various urinary metabolites, suggesting metabolic pathways that could be relevant for compounds like "(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride". These studies provide insights into deamination and subsequent reduction or oxidation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Application in Drug Development
Another significant application is the development of methods for enantioselective synthesis that can be applied to create compounds with potential pharmaceutical uses. For instance, amino alcohol ligands have been used for the highly enantioselective addition of organozinc reagents to aldehydes, a method that could potentially be applied to derivatives of "(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride" to synthesize enantiomerically pure pharmaceuticals (Nugent, 2002).
Functionalization and Derivatization Techniques
Studies on the quantitative functionalization of polymers with bromo and amino groups provide insights into techniques that could be applicable for modifying "(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride" to enhance its properties or to create derivatives with specific functionalities (Jankoa & Kops, 1994).
Antitumor Activity
Research has also explored the synthesis of derivatives with potential antitumor activity, such as the work on tertiary aminoalkanol hydrochlorides. These studies could inform future research into derivatives of "(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride" for cancer treatment applications (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(1R)-2-amino-1-(4-bromophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBRWAABGXCVBF-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

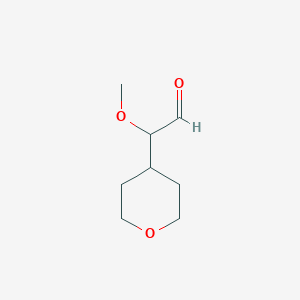
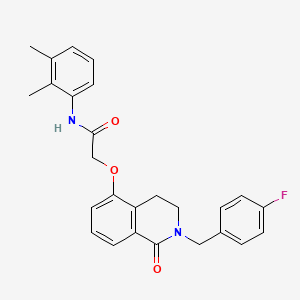

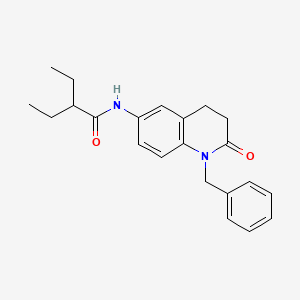
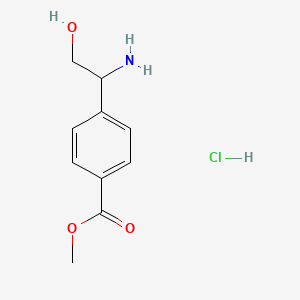
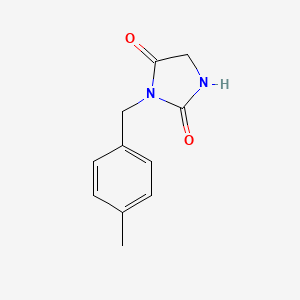
![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)
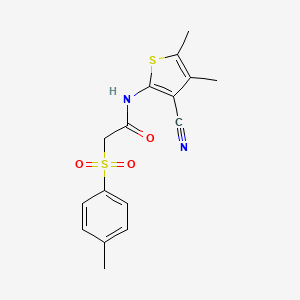
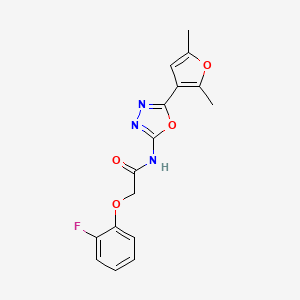
![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)
![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)
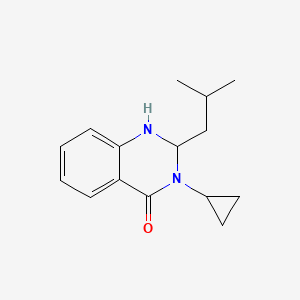
![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)